tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Kinase inhibitor programs targeting CNS indications often stall due to suboptimal physicochemical profiles of key intermediates. This bifunctional scaffold addresses that bottleneck directly: a Boc-protected 4-aminopiperidine linked to a 6-ethoxypyrimidine, delivering the free NH required for kinase hinge binding while maintaining CNS-favorable LogP (2.69) and TPSA (76.58 Ų). • Enables systematic ethoxy→methoxy matched-pair SAR without linker-length confounds. • Boc group supports clean, high-yielding amide coupling or reductive amination after acidic deprotection. • ≥95% purity with batch-level NMR/HPLC QA; supplied under refrigerated (2-8°C) storage to ensure stability across multi-month library syntheses.

Molecular Formula C16H26N4O3
Molecular Weight 322.4 g/mol
CAS No. 1353955-09-5
Cat. No. B1374257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
CAS1353955-09-5
Molecular FormulaC16H26N4O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H26N4O3/c1-5-22-14-10-13(17-11-18-14)19-12-6-8-20(9-7-12)15(21)23-16(2,3)4/h10-12H,5-9H2,1-4H3,(H,17,18,19)
InChIKeyGDNNLGBOKRKTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Intermediate Profile: CAS 1353955-09-5


tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 1353955-09-5) is a bifunctional synthetic intermediate that combines a Boc-protected 4-aminopiperidine with a 6-ethoxy-substituted pyrimidine via a secondary amine linkage. With a molecular formula of C₁₆H₂₆N₄O₃, a molecular weight of 322.40 g/mol, and a computed LogP of 2.69, the compound is supplied at ≥95% purity and requires storage at 2–8°C in a sealed, dry environment . Its structural architecture—featuring one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 76.58 Ų—positions it as a versatile building block for assembling kinase inhibitor scaffolds and other heterocyclic pharmacophores where both the ethoxy substituent and the free NH linker are essential for downstream functionalization or target engagement .

Role Bifunctional intermediate for kinase inhibitor and heterocyclic scaffold synthesis
Key Feature Secondary amine linker (H-bond donor) enables target-engagement design
Handling Requires refrigerated storage and dry conditions to maintain stability

Why Generic Intermediates Cannot Replace CAS 1353955-09-5


The 6-ethoxypyrimidin-4-yl-amino-piperidine scaffold of CAS 1353955-09-5 occupies a narrow physicochemical and reactivity niche that is not replicated by superficially similar analogs. Replacing the ethoxy group with methoxy (CAS 1353989-76-0) reduces LogP from 2.69 to 2.39, altering lipophilicity-driven properties such as passive membrane permeability and CYP450 susceptibility . Removing the free NH hydrogen bond donor (e.g., N-methyl analog CAS 1353974-00-1, or oxy analog CAS 1353972-77-6) eliminates the sole HBD, which can drastically change target binding geometry, solubility, and the ability to form a critical hydrogen bond with kinase hinge regions . Extending the linker by one methylene unit (CAS 1353989-73-7) increases molecular weight to 336.44 and adds a rotatable bond, modifying both the conformational flexibility and the spatial orientation of the pyrimidine ring relative to the piperidine, potentially disrupting the binding pose required for specific kinase active sites . Even the storage and handling profiles differ: the target compound requires refrigerated storage (2–8°C) to maintain ≥95% purity, whereas the methoxy analog is stable at room temperature, indicating intrinsically different chemical stability that directly impacts procurement logistics and long-term project planning .

H-Bond Donor Loss
Replacing the free NH with N-methyl or ether removes the sole H-bond donor, potentially disrupting kinase hinge interactions.
Lipophilicity Shift
The methoxy analog has lower LogP, which may alter membrane permeability and CNS exposure profiles compared to the ethoxy target.
Linker Extension
Adding a methylene unit increases conformational flexibility and may misalign the pyrimidine ring, affecting binding pose.

CAS 1353955-09-5 vs. Closest Structural Analogs


Hydrogen Bond Donor: Free NH Enables Target Binding

The target compound possesses exactly one hydrogen bond donor (HBD = 1), contributed by the secondary amine linking the piperidine and pyrimidine rings. This is a critical distinction from its two closest analogs: the N-methyl derivative (CAS 1353974-00-1) and the oxy (ether-linked) derivative (CAS 1353972-77-6), both of which have HBD = 0. In kinase drug discovery, a single, strategically placed HBD is frequently essential for forming a key hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met or Cys residues in the ATP-binding pocket). The complete absence of an HBD in the comparator compounds precludes this interaction entirely, making the target compound the mandatory choice for any synthetic program where a hinge-binding NH is pharmacophorically required .

H-Bond Donor
Head-to-head
Target: 1 HBD (free NH)
N-Methyl analog: 0
Oxy analog: 0
Enables key hydrogen bond for kinase hinge recognition
Structural comparison; computational confirmation
Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Lipophilicity Comparison: Ethoxy vs. Methoxy

The target compound exhibits a computed LogP of 2.69, which is 0.30 log units higher than the methoxy-substituted analog (CAS 1353989-76-0, LogP = 2.39). This difference, while modest in absolute terms, corresponds to an approximately 2-fold increase in lipophilicity under equilibrium partitioning conditions (ΔLogP = 0.30 ≈ 2× partition coefficient ratio). In drug discovery contexts, particularly for CNS targets, a LogP in the 2–3 range is often associated with optimal blood-brain barrier permeability, whereas analogs falling below 2.5 may exhibit suboptimal CNS exposure. The ethoxy group thus offers a tangible advantage for CNS-oriented kinase inhibitor programs while still remaining within drug-like chemical space (LogP < 5) .

Lipophilicity (LogP)
Head-to-head
Target: 2.69
Methoxy analog: 2.39
Δ +0.30 (~2× lipophilicity)
Modest lipophilicity increase may influence CNS permeability
Computed LogP; consensus algorithm
Physicochemical Profiling ADME CNS Drug Discovery

Storage Stability: Refrigerated vs. Ambient

Vendor specifications dictate that CAS 1353955-09-5 must be stored sealed in a dry environment at 2–8°C to maintain ≥95% purity, whereas the methoxy analog (CAS 1353989-76-0) is stable at room temperature when sealed and kept dry. This differential storage requirement indicates that the target compound possesses intrinsically higher chemical reactivity or lower thermal stability—likely attributable to the ethoxy group's greater susceptibility to hydrolytic or oxidative degradation compared to the methoxy group. For procurement planning, this means the ethoxy intermediate demands cold-chain logistics and dedicated refrigerated storage capacity, factors that must be budgeted for in large-scale medicinal chemistry campaigns .

Storage Stability
Specification review
Target: 2–8°C sealed, dry
Methoxy analog: room temperature
Differential stability requires procurement planning
Vendor datasheet conditions
Compound Management Procurement Logistics Stability

TPSA and Permeability Prediction

The target compound has a computed TPSA of 76.58 Ų, which falls below the widely accepted 140 Ų threshold for oral bioavailability and below the 90 Ų threshold often cited for optimal blood-brain barrier penetration. This TPSA value is primarily attributable to the carbamate oxygens of the Boc group (2 oxygen atoms) and the pyrimidine nitrogen atoms (2 nitrogen atoms), while the single NH linker contributes only modestly. In contrast, the oxy analog (CAS 1353972-77-6), which replaces the NH linker with an oxygen ether, has a lower predicted TPSA (estimated ~65 Ų), suggesting even higher passive membrane permeability but at the cost of losing the hydrogen bond donor functionality. For fragment-based drug discovery programs that prioritize CNS target engagement, the 76.58 Ų TPSA of the target compound represents a balanced profile that combines acceptable permeability with the ability to donate a hydrogen bond .

Polar Surface Area
Class-level
Target TPSA: 76.58 Ų
Oxy analog: ~65 Ų (est.)
Balanced permeability and H-bond donor profile
Estimated comparator TPSA; class-level inference
Drug-likeness Membrane Permeability Oral Bioavailability

Application Scenarios: CAS 1353955-09-5


Kinase Hinge-Binder Fragment Elaboration

In fragment-based drug discovery targeting ATP-competitive kinase inhibitors, the free NH of the target compound serves as the critical hydrogen bond donor to the kinase hinge region backbone carbonyl. After Boc deprotection, the resulting primary amine can be acylated or sulfonylated to introduce diversity elements while preserving the hinge-binding motif. The ethoxy substituent on the pyrimidine ring provides a lipophilic contact in the solvent-exposed region or the ribose pocket, and its LogP of 2.69 supports cellular permeability of the final elaborated leads .

CNS-Penetrant Kinase Inhibitor Lead Generation

For neuroscience drug discovery programs requiring blood-brain barrier penetration, the target compound's LogP of 2.69 and TPSA of 76.58 Ų place it within the favorable CNS drug-like space (LogP 2–4, TPSA < 90 Ų). The compound can serve as the central scaffold from which CNS-active kinase inhibitors—targeting kinases such as LRRK2, c-Abl, or GSK-3β implicated in neurodegenerative diseases—are constructed through parallel chemistry at the deprotected piperidine nitrogen and the pyrimidine C2 position .

Kinase Selectivity SAR: Ethoxy vs. Methoxy

The 0.30 LogP difference between the ethoxy (LogP 2.69) and methoxy (LogP 2.39) analogs enables systematic structure-activity relationship (SAR) studies to probe the lipophilic tolerance of kinase active sites. Medicinal chemistry teams can procure both the ethoxy and methoxy intermediates, elaborate them into matched molecular pairs, and quantify the impact of the ethoxy→methoxy substitution on kinase selectivity, cellular potency, and microsomal stability. The target compound's refrigerated storage requirement (2–8°C) must be factored into compound management workflows when designing such comparative SAR campaigns .

Boc-Protected Intermediate for Library Synthesis

The Boc protecting group on the piperidine nitrogen enables clean, high-yielding amide coupling or reductive amination chemistry following acidic deprotection. The 95% minimum purity specification and the supplier's batch-level quality assurance (NMR, HPLC, GC where available from vendors such as Bidepharm and AKSci) ensure that the intermediate can be used directly in parallel synthesis without additional purification, reducing cycle times in library production. The compound's defined storage conditions (sealed, dry, 2–8°C) support inventory planning for multi-month library synthesis projects .

Application
Selection Property
Validation Focus
Kinase hinge-binder fragment elaboration
Secondary amine H-bond donor and ethoxy substitution
Hinge-binding confirmation and cellular permeability assays
CNS-penetrant kinase inhibitor lead generation
Balanced lipophilicity and polar surface area profile
CNS permeability and brain exposure models
Kinase selectivity SAR (ethoxy vs. methoxy)
Lipophilic differentiation via ethoxy group
Matched molecular pair kinase panel analysis
Boc-protected intermediate for library synthesis
Boc stability and high-purity specification
Deprotection efficiency and parallel synthesis scalability
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